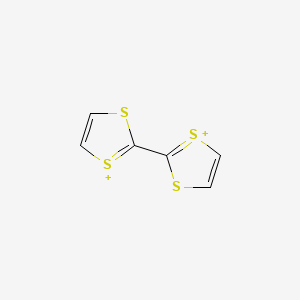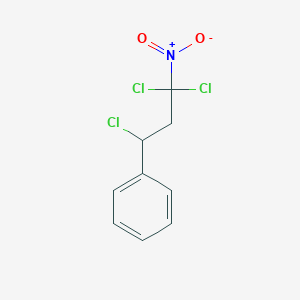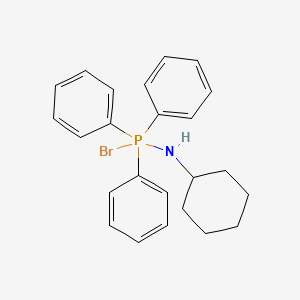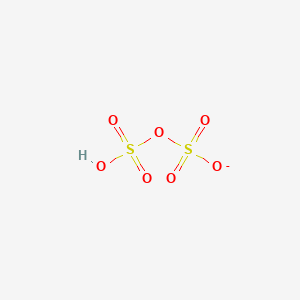
Hydrogen disulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen disulfate, also known as bisulfate, is an inorganic compound with the chemical formula HSO₄⁻. It is the conjugate base of sulfuric acid (H₂SO₄) and is commonly found in aqueous solutions. This compound is a key intermediate in various chemical processes and plays a significant role in industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydrogen disulfate can be synthesized through the reaction of sulfuric acid with a base, such as sodium hydroxide (NaOH). The reaction is as follows:
H2SO4+NaOH→NaHSO4+H2O
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the contact process used to manufacture sulfuric acid. The process involves the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), which is then absorbed in water to form sulfuric acid. The resulting solution contains this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Hydrogen disulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfate ions (SO₄²⁻).
Reduction: It can be reduced to form sulfur dioxide (SO₂) and water.
Substitution: this compound can participate in substitution reactions with other compounds to form different sulfur-containing species.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as zinc (Zn) or iron (Fe) can be used.
Substitution: Reactions with bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common.
Major Products Formed:
Oxidation: Sulfate ions (SO₄²⁻)
Reduction: Sulfur dioxide (SO₂) and water (H₂O)
Substitution: Various sulfur-containing compounds, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Hydrogen disulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: this compound is used in biochemical assays and as a buffer in biological experiments.
Medicine: It is used in the formulation of certain pharmaceuticals and as a pH adjuster in medical solutions.
Industry: this compound is used in the production of detergents, fertilizers, and in the treatment of wastewater.
Wirkmechanismus
The mechanism of action of hydrogen disulfate involves its ability to donate or accept protons (H⁺ ions), making it a versatile acid-base catalyst. In biochemical systems, this compound can interact with enzymes and other proteins, affecting their activity and stability. Its ability to participate in redox reactions also makes it an important player in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Hydrogen Sulfate (HSO₄⁻): Similar to hydrogen disulfate but with a different oxidation state of sulfur.
Sulfate (SO₄²⁻): The fully oxidized form of sulfuric acid.
Pyrosulfate (S₂O₇²⁻): Contains two sulfur atoms and is formed by the condensation of two sulfate ions.
Uniqueness: this compound is unique due to its intermediate oxidation state and its ability to participate in both oxidation and reduction reactions. This versatility makes it a valuable compound in various chemical and industrial processes.
Eigenschaften
CAS-Nummer |
33669-58-8 |
|---|---|
Molekularformel |
HO7S2- |
Molekulargewicht |
177.14 g/mol |
IUPAC-Name |
sulfo sulfate |
InChI |
InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6)/p-1 |
InChI-Schlüssel |
VFNGKCDDZUSWLR-UHFFFAOYSA-M |
Kanonische SMILES |
OS(=O)(=O)OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone](/img/structure/B14684248.png)
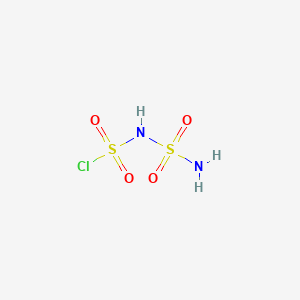




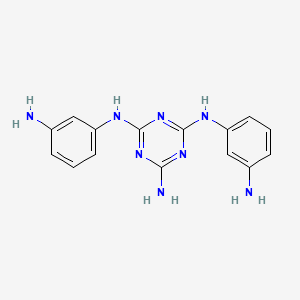

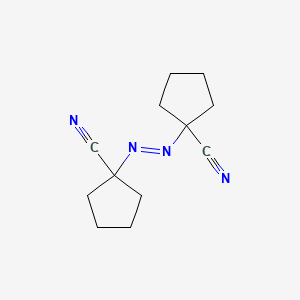
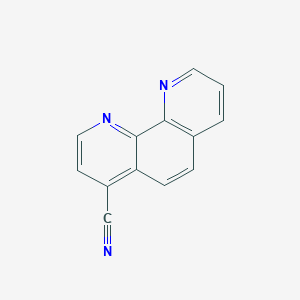
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
